1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride
Description
This compound is a dihydrochloride salt featuring a propan-2-ol backbone substituted with an adamantyl ether group and a 4-(2-hydroxyethyl)piperazine moiety. The adamantane component confers high lipophilicity and metabolic stability, while the hydroxyethyl-piperazine enhances aqueous solubility and hydrogen-bonding capacity due to its polar hydroxyl group . The dihydrochloride salt further improves solubility, making it suitable for pharmaceutical formulations. Stereochemical specificity (3s,5s,7s-adamantane configuration) ensures precise molecular interactions, critical for target binding .
Properties
IUPAC Name |
1-(1-adamantyloxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N2O3.2ClH/c22-6-5-20-1-3-21(4-2-20)13-18(23)14-24-19-10-15-7-16(11-19)9-17(8-15)12-19;;/h15-18,22-23H,1-14H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXCBVVYWRSKKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC(COC23CC4CC(C2)CC(C4)C3)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol dihydrochloride is a novel synthetic molecule that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features an adamantane moiety, which is known for its unique three-dimensional structure that contributes to its biological activity. The presence of the piperazine ring and hydroxyethyl group enhances its solubility and interaction with biological targets.
Research indicates that compounds with adamantane structures often exhibit diverse biological activities due to their ability to interact with various molecular targets. Specifically, the adamantane moiety may enhance lipophilicity, facilitating better absorption and penetration through cellular membranes, including the blood-brain barrier .
Antimicrobial Activity
Studies have shown that derivatives of adamantane possess significant antimicrobial properties. For instance, compounds related to the structure of 1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol have demonstrated strong inhibitory effects against Gram-positive bacteria and limited activity against Gram-negative bacteria . The structure-activity relationship (SAR) indicates that modifications in the aryl substituents can significantly influence antibacterial efficacy.
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro studies. It has been shown to inhibit the proliferation of certain cancer cell lines, particularly those associated with mutant p53 pathways. For example, related adamantyl compounds have displayed dose-dependent inhibition of MDA-MB-231 breast cancer cells with IC50 values ranging from 12 to 48 μM depending on structural modifications .
Study 1: Adamantyl Isothiocyanates
A study focusing on adamantyl isothiocyanates revealed their capacity to rescue mutant p53 functionality in cancer cells. The alkyl chain length connecting the adamantane structure to the active site was critical for enhancing inhibitory potency .
Study 2: Broad-Spectrum Antibacterial Activity
Research on adamantane derivatives showed promising results for broad-spectrum antibacterial activity. The modifications made to the aryl moiety were crucial in determining the spectrum of antibacterial efficacy .
Data Tables
Comparison with Similar Compounds
(b) 1-[2-(Adamantan-1-yl)ethoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride ()
- Molecular Formula : C26H40Cl2N2O3
- Key Differences :
- Contains a methoxyphenyl group on piperazine and an ethoxy linker.
- Higher lipophilicity (logP = 4.66) due to methoxy and ethoxy groups.
- Implications : Increased membrane permeability but reduced solubility compared to the hydroxyethyl variant. The methoxy group may confer additional π-π stacking interactions .
Urea-Linked Adamantyl-Piperazine Derivatives ()
Examples include 1-Adamantan-1-yl-3-(2-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)urea (Compound 16a).
- Structural Differences :
- Urea (-NH-CO-NH-) replaces the propan-2-ol backbone.
- Piperazine is connected via a propoxy linker.
- Implications: Urea groups enhance hydrogen-bond donor/acceptor capacity, improving target binding (e.g., kinase inhibition). Propoxy linkers increase flexibility but may reduce metabolic stability compared to rigid adamantyl ethers .
Triazole-Thione Derivatives ()
Examples include 3-(Adamantan-1-yl)-4-[(E)-(2,6-difluorobenzylidene)amino]-1-[(4-phenylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione ().
- Structural Differences: Triazole-thione core replaces propan-2-ol.
- Implications :
Comparative Data Table
Research Findings and Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
